molecular formula C15H16N2 B1274244 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 75510-02-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B1274244
CAS RN: 75510-02-0
M. Wt: 224.3 g/mol
InChI Key: OGXKXWUYFHASPY-UHFFFAOYSA-N
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Patent
US07795262B2

Procedure details

To a solution 1,6-naphthyridine (2.09 g, 16.05 mmol) in acetonitrile (50.0 ml) is added benzylbromide (3.30 g, 19.27 mmol, 1.2 eq.) and NaI (50.0 mg). The resulting mixture is refluxed under nitrogen overnight. Acetonitrile is evaporated, and the residue is washed with ether (20 ml), and dried in vacuo to give the quaternary salt, which is dissolved in a mixture of MeOH (90 ml) and water (30 ml). To the solution at 0° C. is added sodium borohydride (2.28 g, 96.5 mmol, about 6.0 eq.). The resulting mixture is warmed to rt, and stirred overnight. The organic solvent is evaporated, and the residue is taken up in water (50 ml), extracted with EtOAc (50 ml×3). The combined organic phase is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (Hexane/EtOAc 1:1 plus 4% TEA) to give the title compound. MS (+VE) m/z 225.1 (M++1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Na+].[I-].[BH4-].[Na+]>C(#N)C.CO.O>[CH2:11]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
N1=CC=CC2=CN=CC=C12
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
50 mg
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
2.28 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is refluxed under nitrogen overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Acetonitrile is evaporated
WASH
Type
WASH
Details
the residue is washed with ether (20 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to give the quaternary salt, which
CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 ml×3)
WASH
Type
WASH
Details
The combined organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by silica gel chromatography (Hexane/EtOAc 1:1 plus 4% TEA)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC=NC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.